
Dichlorotetrakis(pyridine)ruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotetrakis(pyridine)ruthenium is a coordination compound with the formula [RuCl2(C5H5N)4] It is known for its distinctive structure, where a ruthenium center is coordinated to two chloride ions and four pyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)ruthenium can be synthesized through the reaction of ruthenium trichloride with pyridine in methanol. The reaction mixture is typically stirred at elevated temperatures, followed by slow evaporation of the solvent to yield the desired product. The reaction conditions are as follows:
Reactants: Ruthenium trichloride (RuCl3·3H2O) and pyridine (C5H5N)
Solvent: Methanol (CH3OH)
Temperature: 50°C
Reaction Time: 10 minutes
Isolation: Slow evaporation of the solvent to obtain crystalline trans-[RuCl2(C5H5N)4] as brown, needle-shaped crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions and ensure the purity of the reactants and solvents.
化学反応の分析
Types of Reactions
Dichlorotetrakis(pyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, changing its oxidation state and coordination environment.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of excess ligand (e.g., phosphine) in an inert atmosphere.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Often involve reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Major Products Formed
Substitution Products: Complexes with different ligands replacing pyridine.
Oxidation Products: Higher oxidation state ruthenium complexes.
Reduction Products: Lower oxidation state ruthenium complexes.
科学的研究の応用
Dichlorotetrakis(pyridine)ruthenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials and as a precursor for other ruthenium-based compounds.
作用機序
The mechanism of action of dichlorotetrakis(pyridine)ruthenium involves its ability to coordinate with various biological molecules. The ruthenium center can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects. The compound’s antimicrobial activity is attributed to its interaction with the ATPase subunit of bacterial enzymes, inhibiting their function .
類似化合物との比較
Similar Compounds
Dichlorotetrakis(triphenylphosphine)ruthenium: Similar structure but with triphenylphosphine ligands instead of pyridine.
Dichlorotetrakis(dimethylsulfoxide)ruthenium: Contains dimethylsulfoxide ligands instead of pyridine.
Dichlorotetrakis(amine)ruthenium: Features amine ligands in place of pyridine.
Uniqueness
Dichlorotetrakis(pyridine)ruthenium is unique due to its specific coordination environment and the properties imparted by the pyridine ligands. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
特性
分子式 |
C20H20Cl2N4Ru |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
dichlororuthenium;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ru/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChIキー |
JBTUIBRMCIMKPI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


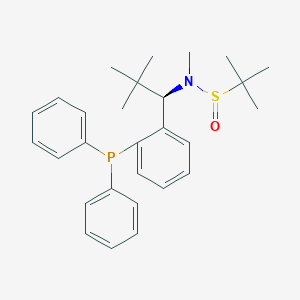
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

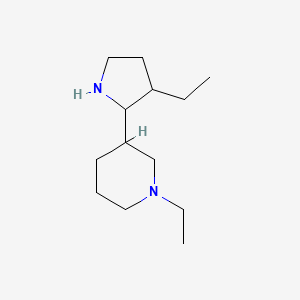
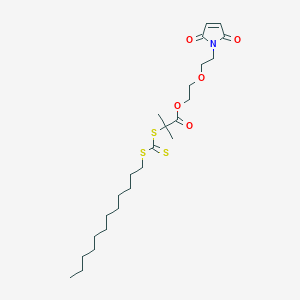
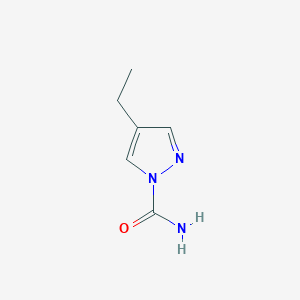
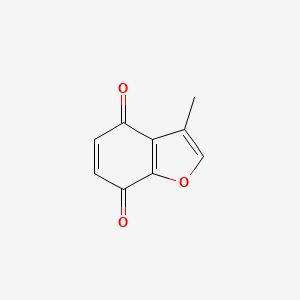
![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
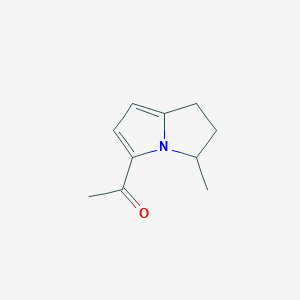
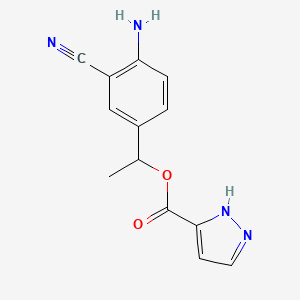

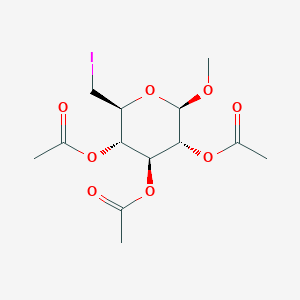
![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
